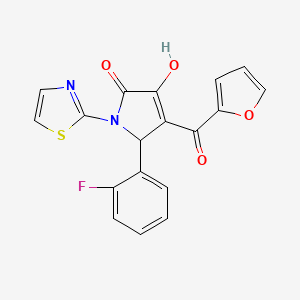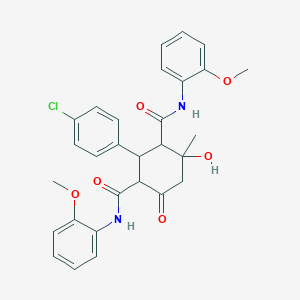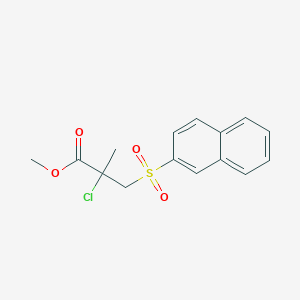![molecular formula C19H16N6O B11053080 2-Amino-4-cyano-1-[2-(1H-indol-3-YL)ethyl]-6A-methyl-5-oxo-1,5,6,6A-tetrahydropyrrolo[2,3-B]pyrrol-3-YL cyanide](/img/structure/B11053080.png)
2-Amino-4-cyano-1-[2-(1H-indol-3-YL)ethyl]-6A-methyl-5-oxo-1,5,6,6A-tetrahydropyrrolo[2,3-B]pyrrol-3-YL cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-cyano-1-[2-(1H-indol-3-yl)ethyl]-6A-methyl-5-oxo-1,5,6,6A-tetrahydropyrrolo[2,3-B]pyrrol-3-yl cyanide is a complex organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-Amino-4-cyano-1-[2-(1H-indol-3-yl)ethyl]-6A-methyl-5-oxo-1,5,6,6A-tetrahydropyrrolo[2,3-B]pyrrol-3-yl cyanide, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction typically requires refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of laboratory synthesis methods. Large-scale synthesis often requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-cyano-1-[2-(1H-indol-3-yl)ethyl]-6A-methyl-5-oxo-1,5,6,6A-tetrahydropyrrolo[2,3-B]pyrrol-3-yl cyanide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting cyano groups to amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-Amino-4-cyano-1-[2-(1H-indol-3-yl)ethyl]-6A-methyl-5-oxo-1,5,6,6A-tetrahydropyrrolo[2,3-B]pyrrol-3-yl cyanide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-cyano-1-[2-(1H-indol-3-yl)ethyl]-6A-methyl-5-oxo-1,5,6,6A-tetrahydropyrrolo[2,3-B]pyrrol-3-yl cyanide involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation in cancer cells or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole moiety.
Uniqueness
2-Amino-4-cyano-1-[2-(1H-indol-3-yl)ethyl]-6A-methyl-5-oxo-1,5,6,6A-tetrahydropyrrolo[2,3-B]pyrrol-3-yl cyanide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C19H16N6O |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-amino-1-[2-(1H-indol-3-yl)ethyl]-6a-methyl-5-oxo-6H-pyrrolo[2,3-b]pyrrole-3,4-dicarbonitrile |
InChI |
InChI=1S/C19H16N6O/c1-19-16(14(9-21)18(26)24-19)13(8-20)17(22)25(19)7-6-11-10-23-15-5-3-2-4-12(11)15/h2-5,10,23H,6-7,22H2,1H3,(H,24,26) |
InChI Key |
QPNIPSODGTWNPF-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(=C(C(=O)N1)C#N)C(=C(N2CCC3=CNC4=CC=CC=C43)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-2-bromo-6-[(E)-2-phenylethenyl]pyridine-3,5-dicarbonitrile](/img/structure/B11053000.png)
![3-(2,5-dichlorophenyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053002.png)

![2-{[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11053018.png)
![1-Ethyl-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11053026.png)
![2-Methyl-1-phenyl-5-[2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-yl acetate](/img/structure/B11053027.png)


![2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11053038.png)
![N~2~-(4-chlorobenzyl)-N-(2,6-dibromo-4-nitrophenyl)-N~2~-[2-hydroxy-2-(4-nitrophenyl)ethyl]glycinamide](/img/structure/B11053048.png)
![5-{3-Isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole](/img/structure/B11053055.png)
![6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11053061.png)
![N-(4,6-dimethyl[1,2]thiazolo[5,4-b]pyridin-3-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B11053076.png)
